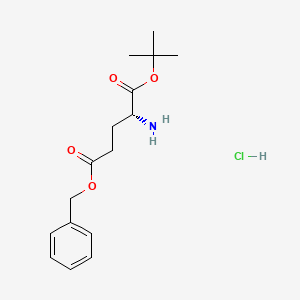

(R)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride

説明

特性

IUPAC Name |

5-O-benzyl 1-O-tert-butyl (2R)-2-aminopentanedioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4.ClH/c1-16(2,3)21-15(19)13(17)9-10-14(18)20-11-12-7-5-4-6-8-12;/h4-8,13H,9-11,17H2,1-3H3;1H/t13-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWBZXIOAVCJDKR-BTQNPOSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC(=O)OCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CCC(=O)OCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50718507 | |

| Record name | 5-Benzyl 1-tert-butyl D-glutamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90159-60-7 | |

| Record name | 5-Benzyl 1-tert-butyl D-glutamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of (R)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride, a pivotal building block in synthetic chemistry and a compound of interest for neuroscience research. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, synthesis, and its established and potential applications, with a focus on its role as a D-glutamic acid derivative.

Introduction: The Significance of a Chiral Glutamate Analog

This compound is a synthetically modified derivative of D-glutamic acid, the enantiomer of the primary excitatory neurotransmitter in the mammalian central nervous system, L-glutamic acid.[1][2] The unique structural features of this compound, specifically the orthogonal protection of its two carboxyl groups, render it an invaluable tool in the precise construction of complex peptides and other organic molecules.[3]

The "R" configuration at the alpha-carbon distinguishes it from its more common "S" counterpart. This chirality is of paramount importance in neuroscience, as D-amino acids are increasingly recognized for their distinct physiological roles.[4] D-glutamate, for instance, is known to act as an agonist at the glutamate binding site of N-methyl-D-aspartate (NMDA) receptors, playing a role in synaptic plasticity and neuronal signaling.[4] This intrinsic activity of the parent D-glutamic acid molecule imbues this compound with significant potential as a research tool for probing the glutamatergic system.

This guide will first elucidate the structural and chemical properties of the molecule, followed by a discussion of its synthesis. The subsequent sections will explore its applications, particularly in peptide synthesis and as a potential tool in neurological research, and conclude with practical information for its handling and use in a laboratory setting.

Molecular Structure and Chemical Properties

The defining characteristic of this compound is the presence of two distinct ester protecting groups on the glutamic acid backbone: a benzyl ester at the C5 (γ) carboxyl group and a tert-butyl ester at the C1 (α) carboxyl group.[3] This arrangement is crucial for its utility in multi-step organic synthesis, as the two protecting groups can be removed under different chemical conditions, allowing for selective modification of the molecule.

The hydrochloride salt form enhances the compound's stability and improves its solubility in various organic solvents compared to the free amine.[3]

Key Structural Features

-

Chiral Center: The alpha-carbon possesses an (R)-configuration.

-

Orthogonal Protection:

-

Benzyl Ester (C5): Removable by hydrogenolysis.

-

Tert-butyl Ester (C1): Removable under acidic conditions.

-

-

Free Amino Group: The primary amine at the C2 position is available for nucleophilic attack, most commonly in amide bond formation (e.g., peptide coupling).

The interplay of these features allows for a strategic approach to synthesis, where the amino group can be coupled, followed by the selective deprotection of either carboxyl group for further elaboration.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 90159-60-7 | [5] |

| Molecular Formula | C16H24ClNO4 | [5] |

| Molecular Weight | 329.82 g/mol | [5] |

| Appearance | White to off-white solid | [6][7] |

| Purity | Typically ≥95% | [8] |

| Solubility | Soluble in DMSO | [6] |

| Storage | Recommended at 4°C, sealed away from moisture. For long-term storage in solvent, -80°C is advised. | [7] |

Structural Identifiers

| Identifier | Value | Source(s) |

| Standard InChI | InChI=1S/C16H23NO4.ClH/c1-16(2,3)21-15(19)13(17)9-10-14(18)20-11-12-7-5-4-6-8-12;/h4-8,13H,9-11,17H2,1-3H3;1H/t13-;/m1./s1 | [3] |

| Standard InChIKey | TWBZXIOAVCJDKR-BTQNPOSSSA-N | [3] |

| Canonical SMILES | CC(C)(C)OC(=O)C(CCC(=O)OCC1=CC=CC=C1)N.Cl | [3] |

Synthesis and Characterization

A plausible synthetic route would involve two key steps:

-

γ-Benzylation: The γ-carboxyl group of D-glutamic acid is first esterified with benzyl alcohol.

-

α-tert-Butylation: The α-carboxyl group is then esterified using a tert-butylating agent, such as tert-butyl acetate in the presence of an acid catalyst like perchloric acid.[9]

The final step would involve the formation of the hydrochloride salt by treatment with hydrochloric acid.

Caption: Plausible synthetic pathway for this compound.

Characterization

For a compound of this nature, full characterization is essential to confirm its identity and purity. The primary analytical techniques employed would be:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the tert-butyl protons (a singlet around 1.4 ppm), the benzyl protons (multiplets in the aromatic region and a singlet for the CH₂ group), and the protons of the glutamic acid backbone.

-

¹³C NMR: Would confirm the presence of the carbonyl carbons of the esters, the carbons of the tert-butyl and benzyl groups, and the carbons of the pentanedioate chain.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C=O stretch of the esters and the N-H bonds of the amine hydrochloride.

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of the compound.

While specific spectral data for the (R)-enantiomer is not publicly available, a Certificate of Analysis for the (S)-enantiomer indicates that the ¹H NMR spectrum is consistent with the proposed structure.[7]

Applications in Research and Development

A Versatile Building Block in Peptide Synthesis

The primary and most well-established application of this compound is as a chiral building block in organic synthesis, particularly in the synthesis of peptides containing a D-glutamic acid residue.[3] The orthogonal protecting groups are the key to its utility.

The Causality Behind its Utility in Synthesis:

-

Directed Elongation: In solid-phase or solution-phase peptide synthesis, the free amino group can be coupled with an N-protected amino acid.

-

Selective Deprotection:

-

To extend the peptide chain from the C-terminus of the glutamate residue, the tert-butyl group can be selectively removed with an acid (e.g., trifluoroacetic acid) without affecting the benzyl group.

-

To modify the side chain, the benzyl group can be removed by hydrogenolysis, leaving the tert-butyl group intact.

-

This level of control is critical for the synthesis of complex peptides, peptidomimetics, and other biologically active molecules where the precise placement and modification of a D-glutamic acid residue are required.

Caption: Workflow illustrating the use of the title compound in peptide synthesis.

A Potential Tool in Neuroscience Research

While less documented, a significant potential application lies in the field of neuroscience. Given that D-glutamic acid is an endogenous agonist at the NMDA receptor,[4] this protected derivative serves as a latent form of D-glutamate.

Potential Mechanisms of Action and Research Uses:

-

Prodrug Strategy: In a biological system, particularly in vivo, esterases could potentially cleave the benzyl and/or tert-butyl groups, leading to the slow and sustained release of D-glutamic acid. This could be a valuable tool for studying the long-term effects of NMDA receptor activation by its D-enantiomer agonist.

-

Investigating D-Amino Acid Metabolism and Transport: This compound could be used to study the enzymes and transporters involved in the metabolism and disposition of D-amino acids in the brain.

-

Developing Novel Neuromodulators: The glutamic acid backbone can be used as a scaffold for the synthesis of novel compounds targeting glutamate receptors or transporters. The (R)-configuration provides a starting point for exploring stereospecific interactions with these targets.

Further research is needed to validate these potential applications and to determine the pharmacokinetic and pharmacodynamic properties of this compound in biological systems.

Experimental Protocols

The following protocols are provided as a guide for researchers. It is essential to adhere to all institutional safety guidelines when handling chemical reagents.

Preparation of Stock Solutions

Rationale: Due to its limited aqueous solubility, a high-concentration stock solution is typically prepared in an organic solvent, which can then be diluted into aqueous buffers or cell culture media for experiments. Dimethyl sulfoxide (DMSO) is a common choice.[6]

Protocol:

-

Accurately weigh the desired amount of this compound in a sterile conical tube.

-

Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired molar concentration (e.g., 100 mM).

-

Vortex the solution until the solid is completely dissolved. Gentle warming or sonication may be required.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term stability.[7]

Use in Cell Culture

Protocol for Dosing Cells:

-

Thaw an aliquot of the DMSO stock solution at room temperature.

-

Serially dilute the stock solution in serum-free cell culture medium to achieve the desired final concentrations.

-

Self-Validation: It is critical to prepare a vehicle control (medium with the same final concentration of DMSO) to account for any effects of the solvent on the cells. The final DMSO concentration should typically be kept below 0.5% (v/v).

-

-

Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of the compound or the vehicle control.

-

Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO₂).

-

Proceed with the desired downstream assay (e.g., cell viability, receptor activation, or neurotransmitter uptake assay).

Conclusion and Future Directions

This compound is a compound with a well-defined role in synthetic chemistry and a promising, albeit less explored, potential in neuroscience. Its value as a building block for creating complex molecules with precise stereochemistry is undisputed. The future of this compound in drug discovery and development will likely involve its use as a scaffold and a starting material for creating novel modulators of the glutamatergic system. Further research is warranted to fully characterize its biological activity, metabolic fate, and potential as a prodrug of D-glutamic acid. As our understanding of the distinct roles of D-amino acids in the brain continues to grow, so too will the importance of chiral building blocks like this one.

References

-

The Science Behind Neurotransmitter Modulation: Insights from Glutamic Acid Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

This journal is © The Royal Society of Chemistry 2017. (2017). Royal Society of Chemistry. Retrieved from [Link]

-

4 - Supporting Information. (n.d.). Retrieved from [Link]

-

[Protective effects of a new glutamic acid derivative against stress after nNOS blockade]. (2012). PubMed. Retrieved from [Link]

-

Advances in D-Amino Acids in Neurological Research. (2021). PMC - PubMed Central. Retrieved from [Link]

-

17 O NMR parameters of some substituted benzyl ethers components: Ab initio study. (2011). Arabian Journal of Chemistry. Retrieved from [Link]

- US Patent 9,248,140 B2 - Chemical compounds. (2016). Google Patents.

-

THE DIVERSE ROLES OF L-GLUTAMIC ACID IN BRAIN SIGNAL TRANSDUCTION. (n.d.). ACNP. Retrieved from [Link]

- JPH0977724A - Production of tertiary butyl ester of amino acid and its hydrochloride. (1997). Google Patents.

-

Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. (2022). PMC - PubMed Central. Retrieved from [Link]

- EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s). (2020). Google Patents.

- US20160145208A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives. (2016). Google Patents.

-

Glutamate as a neurotransmitter in the healthy brain. (2010). PMC - PubMed Central. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Glutamate as a neurotransmitter in the healthy brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (90159-60-7) for sale [vulcanchem.com]

- 4. Advances in D-Amino Acids in Neurological Research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BLDpharm - Bulk Product Details [bldpharm.com]

- 6. (S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride | 105590-97-4 [sigmaaldrich.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. (S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride , 95% , 105590-97-4 - CookeChem [cookechem.com]

- 9. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

(R)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride properties

An In-depth Technical Guide to (R)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride: A Cornerstone for Asymmetric Synthesis

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on this compound. As a Senior Application Scientist, my objective is to provide not just data, but a deeper understanding of this reagent's properties, synthesis, and strategic applications, grounded in established chemical principles.

Molecular Overview and Strategic Importance

This compound, also known as H-D-Glu(OBzl)-OtBu HCl, is a synthetically valuable, orthogonally protected derivative of D-glutamic acid.[] Its significance in medicinal chemistry and peptide synthesis lies in the specific arrangement of its protecting groups, which allows for selective chemical manipulation at the free amino group and sequential deprotection of the two carboxyl groups.[2]

The molecule possesses a chiral center with the (R)-configuration, making it an essential building block for introducing D-glutamic acid residues into peptides and complex organic molecules.[2] The presence of a tert-butyl ester at the α-carboxyl position and a benzyl ester at the γ-carboxyl position provides orthogonal protection—a cornerstone of modern synthetic strategy. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics and solubility in certain organic solvents compared to the free amine.[2]

Caption: Chemical Structure of this compound.

Physicochemical Properties

The reliable characterization of a starting material is critical for reproducible research. The key physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 90159-60-7 | [][3][4] |

| Molecular Formula | C₁₆H₂₄ClNO₄ | [4] |

| Molecular Weight | 329.82 g/mol | [4] |

| Appearance | White crystalline powder | [][3] |

| Purity | ≥ 99% (HPLC) | [][3] |

| Melting Point | 105-110 °C | [][3] |

| Optical Rotation | [α]²⁰/D = -16 ± 2° (c=2 in EtOH) | [3] |

| Storage | 2-8 °C, protect from moisture | [][3] |

Synthesis and Purification Strategy

While this compound is commercially available, understanding its synthesis provides insight into potential impurities and handling considerations. The synthesis of such orthogonally protected amino acids is a multi-step process that requires careful control of reaction conditions to prevent side reactions and maintain stereochemical integrity. A logical, well-established synthetic pathway starting from D-glutamic acid is outlined below.

The causality behind this synthetic sequence is crucial:

-

N-protection: The amino group is first protected (e.g., with a Boc group) to prevent it from interfering with the subsequent esterification reactions.

-

γ-Esterification: The more sterically accessible γ-carboxyl group is selectively esterified. Benzylation is a common choice.

-

α-Esterification: The remaining α-carboxyl group is then esterified to form the sterically bulky tert-butyl ester.

-

N-deprotection and Salt Formation: The temporary N-protecting group is removed, and the resulting free amine is converted to its hydrochloride salt to yield the final stable product.

Sources

A Guide to (R)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride: A Specialized Building Block for Advanced Synthesis

(R)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride , a derivative of D-glutamic acid, serves as a crucial building block in the nuanced field of synthetic organic chemistry. Its unique structural configuration, featuring strategically placed protecting groups, makes it an invaluable asset for researchers and drug development professionals. This guide delves into the chemical principles that underpin its utility, focusing on its application in the synthesis of complex peptides and other neurologically relevant molecules.

Structural and Chemical Properties: A Foundation for Controlled Synthesis

The efficacy of this compound as a synthetic intermediate stems from its distinct structural characteristics. It is a derivative of glutamic acid with a chiral center in the R configuration.[1] The key to its utility lies in the protection of its two carboxyl groups: the side-chain (gamma) carboxyl group is protected by a benzyl ester, while the alpha-carboxyl group is protected by a tert-butyl ester.[1] The amine group remains as a hydrochloride salt, which enhances its stability and solubility in various organic solvents.[1]

| Identifier | Value |

| IUPAC Name | 5-O-benzyl 1-O-tert-butyl (2R)-2-aminopentanedioate;hydrochloride |

| CAS Number | 90159-60-7[2] |

| Molecular Formula | C16H24ClNO4[2] |

| Molecular Weight | 329.82 g/mol [2] |

| Chirality | (R)-configuration at the alpha-carbon[1] |

These protecting groups are not arbitrary; they are chosen for their differential stability to various deprotection conditions, a concept known as orthogonal protection . This allows for the selective removal of one protecting group while the other remains intact, enabling precise and controlled modifications at specific sites within a molecule.[1]

The Core Utility in Synthesis: The Power of Orthogonal Protection

The primary application of this compound is in the synthesis of peptides and other complex organic molecules where precise control over reactive groups is paramount.[1][3] This is particularly relevant in the development of new therapeutics, especially those targeting neurological disorders where glutamate pathways are of interest.[3][4]

A Tool for Orthogonal Protection Strategy in Peptide Synthesis

In Solid-Phase Peptide Synthesis (SPPS), amino acids are sequentially added to a growing peptide chain attached to a solid support. To prevent unwanted side reactions, the reactive side chains of the amino acids must be protected. The choice of protecting groups is critical for a successful synthesis. This compound is an excellent example of an amino acid derivative designed for an orthogonal protection strategy.

The tert-butyl ester is labile to acidic conditions (e.g., trifluoroacetic acid), while the benzyl ester is typically removed by hydrogenolysis (e.g., using H2 over a palladium catalyst). This allows for three distinct and controllable deprotection strategies for the two carboxyl groups and the amino group (which is typically protected with an Fmoc or Boc group during SPPS).

Caption: Orthogonal deprotection strategy for this compound.

Incorporation into a Peptide Chain: A Generalized Workflow

The following diagram illustrates a generalized workflow for the incorporation of this compound into a growing peptide chain during SPPS, assuming the use of Fmoc chemistry.

Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS) using a protected amino acid.

Applications in the Synthesis of Neurologically Active Compounds

The inclusion of D-amino acids, such as this D-glutamic acid derivative, into peptides can confer resistance to enzymatic degradation, thereby increasing their in vivo half-life. This is a crucial strategy in drug design. Given that glutamic acid is a primary excitatory neurotransmitter, derivatives of this amino acid are of significant interest in the development of compounds that modulate neurological pathways.[3][4] The use of this compound allows for the precise synthesis of peptide and non-peptide structures that can interact with glutamate receptors and transporters.

Experimental Protocols: General Methodologies

The following are generalized protocols and should be adapted and optimized for specific synthetic requirements.

General Protocol for Peptide Coupling in SPPS (Fmoc-Strategy)

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin) with the initial amino acid attached and the N-terminal Fmoc group intact.

-

Fmoc Deprotection: Swell the resin in a suitable solvent (e.g., DMF). Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step.

-

Washing: Thoroughly wash the resin with DMF, followed by DCM and then DMF again to remove residual piperidine.

-

Amino Acid Activation: In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading) in DMF. Add an activating agent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents). Allow the activation to proceed for a few minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.

-

Washing: Wash the resin thoroughly with DMF, DCM, and then DMF to remove excess reagents.

-

Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction is complete. If the test is positive (indicating free amines), the coupling step may need to be repeated.

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and a base (e.g., pyridine or DIPEA) in DMF.

-

Cycle Repetition: Repeat steps 2-8 for the subsequent amino acids in the desired peptide sequence.

Selective Deprotection Protocols

-

Removal of the tert-Butyl Ester: The tert-butyl group can be removed by treating the peptide (after cleavage from the resin) with a solution of trifluoroacetic acid (TFA), often with scavengers such as triisopropylsilane and water.

-

Removal of the Benzyl Ester: The benzyl group is typically removed by hydrogenolysis. This involves dissolving the peptide in a suitable solvent (e.g., methanol, acetic acid) and stirring it under a hydrogen atmosphere in the presence of a palladium catalyst (e.g., 10% Pd/C).

Conclusion

This compound is a sophisticated chemical tool rather than a biologically active agent with a direct mechanism of action. Its value lies in its design, which facilitates complex organic syntheses through an orthogonal protection strategy. For researchers in medicinal chemistry and drug development, this compound and others like it are essential for constructing novel peptides and small molecules with tailored properties, paving the way for the next generation of therapeutics.

References

Sources

An In-Depth Technical Guide to H-D-Glu(OBzl)-OtBu HCl: A Key Building Block in Peptide-Based Drug Discovery

This guide provides a comprehensive technical overview of H-D-Glu(OBzl)-OtBu HCl, a strategically protected D-amino acid derivative crucial for advanced peptide synthesis. Tailored for researchers, chemists, and professionals in drug development, this document delves into the compound's chemical properties, its application in solid-phase peptide synthesis (SPPS), the underlying principles of its orthogonal protection scheme, and its significance in creating metabolically stable peptide therapeutics.

Introduction: The Challenge of Peptide Synthesis and the Role of Protected Amino Acids

The synthesis of peptides with defined sequences is a cornerstone of modern drug discovery and biochemical research.[1] However, the multifunctional nature of amino acids, which possess reactive amino, carboxyl, and side-chain groups, necessitates a strategic approach of temporary masking, or "protection," to prevent unwanted side reactions and ensure the correct peptide bond formation.[2] H-D-Glu(OBzl)-OtBu HCl is a sophisticated building block designed to address these challenges, particularly for the incorporation of D-glutamic acid.

The inclusion of non-natural D-amino acids is a key strategy in medicinal chemistry to enhance the therapeutic potential of peptides. Peptides composed of natural L-amino acids are often susceptible to rapid degradation by proteases in the body. By introducing D-amino acids, researchers can create peptide analogues with significantly increased metabolic stability, leading to a longer half-life and improved bioavailability.[3] This guide will elucidate how the unique protecting group arrangement of H-D-Glu(OBzl)-OtBu HCl provides the chemical precision required for the synthesis of these advanced therapeutic candidates.

Compound Profile and Physicochemical Properties

H-D-Glu(OBzl)-OtBu HCl is the hydrochloride salt of D-glutamic acid where the α-carboxyl group is protected as a benzyl ester (OBzl) and the γ-carboxyl group (side-chain) is protected as a tert-butyl ester (OtBu).[4][5] The free α-amino group is protonated as a hydrochloride salt, which enhances the compound's stability and handling characteristics.

| Property | Value | Reference(s) |

| CAS Number | 90159-60-7 | [6] |

| Molecular Formula | C₁₆H₂₄ClNO₄ | [6] |

| Molecular Weight | 329.82 g/mol | [6] |

| Appearance | White to off-white solid | [7] |

| Storage Conditions | Store at -20°C, keep dry and away from light | [6] |

The Principle of Orthogonal Protection: A Strategic Advantage

The core utility of H-D-Glu(OBzl)-OtBu HCl lies in its "orthogonal" protecting scheme. This means that each protecting group can be removed under distinct chemical conditions without affecting the other. This selectivity is paramount for the controlled, stepwise synthesis of complex peptides.[8]

-

γ-tert-Butyl (OtBu) Ester: This group is highly sensitive to moderately strong acids. It is readily cleaved by reagents such as trifluoroacetic acid (TFA), typically used in a solution with dichloromethane (DCM).[] This lability makes it compatible with the final cleavage step in Fmoc-based SPPS.

-

α-Benzyl (OBzl) Ester: The benzyl ester is stable to the moderate acidic conditions used to remove Boc or OtBu groups.[8] Its removal requires harsher conditions, most commonly catalytic hydrogenolysis (e.g., H₂ gas with a Palladium-on-carbon catalyst) or treatment with very strong acids like hydrofluoric acid (HF).[10][11]

This differential stability allows chemists to deprotect the side-chain and the C-terminus at different, pre-determined stages of the synthesis, enabling the creation of complex peptide architectures.

Application in Solid-Phase Peptide Synthesis (SPPS)

Due to the stability of the α-benzyl ester to repeated TFA treatments, H-D-Glu(OBzl)-OtBu HCl is an ideal candidate for the C-terminal residue in a Boc-based solid-phase peptide synthesis (Boc-SPPS) strategy. The synthesis begins by anchoring the compound to a solid support, followed by sequential cycles of N-terminal Boc deprotection and coupling of the subsequent amino acids.

Experimental Protocols

The following protocols are illustrative and should be adapted based on the specific peptide sequence, scale, and available laboratory equipment.

Protocol 1: Anchoring to Merrifield Resin (Cesium Salt Method)

Causality: The cesium salt of the amino acid is used to form the benzyl ester linkage with the chloromethylated resin. This method minimizes the risk of racemization and side reactions like quaternization of the amine, which can occur with other bases like triethylamine.[12]

-

Salt Formation: Dissolve H-D-Glu(OBzl)-OtBu HCl (1.0 eq) in a suitable solvent mixture (e.g., methanol/water). Neutralize the solution to a pH of 7.0 with a 25% aqueous solution of cesium carbonate (Cs₂CO₃).

-

Lyophilization: Remove the solvent under reduced pressure and lyophilize the resulting solid to obtain the cesium salt of the amino acid.

-

Esterification: Swell Merrifield resin (1.0 eq, based on chlorine substitution) in anhydrous dimethylformamide (DMF). Add the dried cesium salt (1.5-2.0 eq) to the resin suspension.

-

Reaction: Heat the mixture to 50-60°C and agitate for 24-48 hours.

-

Washing: Filter the resin and wash thoroughly with DMF, a DMF/water mixture, DMF, and finally dichloromethane (DCM). Dry the resin under vacuum.

-

Validation: Determine the substitution level of the resin using a method like picric acid titration.

Protocol 2: Final Peptide Cleavage and Deprotection (HF Cleavage)

Trustworthiness: The use of scavengers is critical during strong acid cleavage. Cations formed during deprotection (e.g., tert-butyl, benzyl) are highly reactive and can alkylate sensitive residues like tryptophan or methionine. Scavengers like anisole act as cation traps, protecting the integrity of the final peptide.[11]

-

Preparation: Place the dried peptide-resin (1.0 eq) in a specialized HF cleavage apparatus reaction vessel. Add a magnetic stir bar.

-

Scavenger Addition: Add a scavenger mixture appropriate for the peptide sequence. A common general-purpose scavenger is anisole (e.g., 1.0 mL per 0.2 mmol of peptide).[11]

-

HF Condensation: Cool the reaction vessel in a dry ice/acetone bath. Carefully distill anhydrous hydrofluoric acid (HF) into the vessel (approx. 10 mL per gram of resin).

-

Cleavage Reaction: Allow the vessel to warm to 0°C and stir for 1-2 hours. The exact time depends on the stability of the protecting groups.

-

HF Removal: Remove the HF under a stream of nitrogen or by vacuum.

-

Peptide Precipitation: Wash the resin with a small amount of TFA to dissolve the cleaved peptide. Filter to separate the resin. Precipitate the crude peptide from the filtrate by adding a large volume of cold diethyl ether.

-

Isolation: Collect the precipitated peptide by centrifugation or filtration. Wash with cold ether to remove residual scavengers and dry under vacuum.

Analytical Characterization

Verifying the identity and purity of H-D-Glu(OBzl)-OtBu HCl and the resulting peptides is crucial. A combination of analytical techniques should be employed.

| Technique | Expected Results for H-D-Glu(OBzl)-OtBu HCl |

| ¹H NMR | Characteristic peaks corresponding to the tert-butyl protons (~1.4 ppm, singlet, 9H), benzyl protons (~5.1 ppm for CH₂ and ~7.3 ppm for aromatic), and the α- and β-protons of the glutamic acid backbone. |

| Mass Spectrometry (MS) | The calculated monoisotopic mass is 329.139 g/mol for the hydrochloride salt and 293.168 g/mol for the free amine.[13] The observed mass should match this value. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak in a reversed-phase HPLC chromatogram indicates high purity. Purity is typically expected to be >97%. |

The Strategic Role of D-Isomers in Drug Development

The primary driver for using H-D-Glu(OBzl)-OtBu HCl is the incorporation of a D-amino acid to confer proteolytic resistance. Peptide drugs have immense therapeutic potential due to their high specificity and low toxicity.[3] However, their clinical utility is often hampered by rapid clearance.

-

Increased Half-Life: Proteolytic enzymes are stereospecific and primarily recognize L-amino acid residues. Peptides containing D-amino acids are poor substrates for these enzymes, leading to a significantly longer circulation half-life.

-

Improved Bioavailability: Enhanced stability against degradation in the gut and blood can lead to improved oral or subcutaneous bioavailability.

-

Receptor Selectivity: In some cases, the altered conformation induced by a D-amino acid can lead to novel receptor binding profiles, potentially improving selectivity or even changing the pharmacological effect.[3]

By providing this stable building block, researchers can systematically modify peptide leads to optimize their pharmacokinetic and pharmacodynamic properties, a process central to modern drug development.[14][]

Safety and Handling

As with all laboratory chemicals, H-D-Glu(OBzl)-OtBu HCl must be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[16]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[7] Avoid contact with skin and eyes.[17]

-

Storage: Keep the container tightly closed and store in a cool, dry place as recommended (-20°C).[6]

-

Fire Hazards: The material is not considered a significant fire risk, but thermal decomposition may produce hazardous gases, including oxides of carbon, nitrogen, and hydrogen chloride.[16]

-

Spills: For small spills, use appropriate tools to sweep the material into a waste container. For large spills, contain the material and dispose of it according to local environmental regulations.[16]

Conclusion

H-D-Glu(OBzl)-OtBu HCl is more than just a protected amino acid; it is a specialized tool that empowers chemists to overcome fundamental challenges in peptide science. Its well-defined orthogonal protection scheme allows for precise, controlled synthesis of complex peptides, while its D-configuration provides a direct pathway to enhancing the metabolic stability and therapeutic potential of peptide-based drug candidates. A thorough understanding of its properties, reaction mechanisms, and handling procedures, as outlined in this guide, is essential for its effective application in the demanding fields of chemical biology and drug discovery.

References

- Benchchem. (n.d.). Benzyl Ester vs. Other Protecting Groups in Peptide Synthesis: A Comparative Guide.

- AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet for H-Glu(OtBu)-OBzl HCl.

- ChemBK. (2024). H-GLU(OBZL)-OTBU HCL - Introduction.

- CymitQuimica. (n.d.). H-GLU(OBZL)-OTBU HCL.

- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp- Methoxybenzyl Groups.

- Biosynth. (n.d.). H-Glu(OBzl)-OtBu Hydrochloride.

- Benchchem. (n.d.). Understanding Boc protection and deprotection in peptide synthesis.

- Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis.

- ECHEMI. (n.d.). H-Glu(OtBu)-OBzl.HCl.

- BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.

- Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis.

- Apollo Scientific. (n.d.). Safety Data Sheet for H-Glu(Otbu)-Nh2 Hcl.

- Acadecraft. (2024). Exploring the Role of Amino Acid APIs in Drug Development and Formulation.

- Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.

- Benchchem. (n.d.). The Linchpin of Peptide Synthesis: A Technical Guide to Benzyl Ester Protection in SPPS.

- Santa Cruz Biotechnology, Inc. (n.d.). H-D-Glu(obzl)-otbu hcl - Data Sheet.

- ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis.

- Oakwood Labs. (n.d.). The Role of Amino Acids in Pharmaceuticals.

- Creative Peptides. (n.d.). Protected Amino Acids.

- MySkinRecipes. (n.d.). H-Glu(OtBu)-OBzl.HCl.

- Aapptec Peptides. (n.d.). H-Glu(OtBu)-OBzl HCl [98102-32-0].

- BOC Sciences. (n.d.). Amino Acids for Pharmaceutical Industry.

- Combi-Blocks, Inc. (2023). Safety Data Sheet for H-Glu(Obzl)-Obzl hydrochloride.

Sources

- 1. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 2. Protected Amino Acids - Creative Peptides [creative-peptides.com]

- 3. Wuxi Jinghai Amino Acid Co., Ltd [en.chinaaminoacid.com]

- 4. H-Glu(OtBu)-OBzl.HCl [myskinrecipes.com]

- 5. peptide.com [peptide.com]

- 6. usbio.net [usbio.net]

- 7. chembk.com [chembk.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. peptide.com [peptide.com]

- 12. chempep.com [chempep.com]

- 13. echemi.com [echemi.com]

- 14. The Role of Amino Acids in Pharmaceuticals | Oakwood Labs [oakwoodlabs.com]

- 16. peptide.com [peptide.com]

- 17. combi-blocks.com [combi-blocks.com]

The Strategic Utility of (R)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride in Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride, a synthetically valuable derivative of D-glutamic acid, serves as a critical building block in the fields of medicinal chemistry and peptide synthesis. Its unique structural architecture, featuring orthogonally protected carboxylic acid functionalities, offers chemists precise control over sequential chemical transformations. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, its applications in drug development, and key experimental procedures, underscoring its significance as a versatile synthetic intermediate.

Physicochemical and Structural Characteristics

This compound (CAS 90159-60-7) is a chiral compound derived from the non-proteinogenic D-glutamic acid. The key to its utility lies in the differential protection of its two carboxylic acid groups: the α-carboxyl group is protected as a tert-butyl ester, while the γ-carboxyl group is protected as a benzyl ester. This orthogonal protection scheme allows for the selective deprotection of one ester group in the presence of the other, a crucial feature for multi-step syntheses. The amine group at the α-position is present as a hydrochloride salt, which enhances the compound's stability and solubility in certain organic solvents.

| Property | Value |

| Molecular Formula | C₁₆H₂₄ClNO₄ |

| Molecular Weight | 329.82 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 90159-60-7 |

| Stereochemistry | R-configuration at the α-carbon |

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound from D-glutamic acid involves a multi-step process that requires careful control of reaction conditions to ensure regioselective esterification and preservation of stereochemical integrity. The following protocol is a representative synthesis based on established methods for the esterification of amino acids.

Step 1: Benzylation of the γ-Carboxylic Acid

The first step involves the selective esterification of the more reactive γ-carboxylic acid of D-glutamic acid with benzyl alcohol. This is typically achieved under acidic catalysis, with conditions that favor the formation of the γ-ester over the α-ester.

-

Materials: D-glutamic acid, benzyl alcohol, p-toluenesulfonic acid (TsOH), cyclohexane.

-

Procedure:

-

A mixture of D-glutamic acid, a slight molar excess of p-toluenesulfonic acid, and a 5-fold molar excess of benzyl alcohol in cyclohexane is heated to reflux with a Dean-Stark trap to remove water.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled, and the product, D-glutamic acid γ-benzyl ester, is precipitated, filtered, and washed to yield the crude product, which can be purified by recrystallization.

-

Step 2: Tert-butylation of the α-Carboxylic Acid

The second step involves the protection of the remaining α-carboxylic acid as a tert-butyl ester. This reaction is also acid-catalyzed and utilizes isobutylene or a tert-butylating agent.

-

Materials: D-glutamic acid γ-benzyl ester, isobutylene (or tert-butyl acetate), sulfuric acid (catalytic amount), dichloromethane (DCM).

-

Procedure:

-

The D-glutamic acid γ-benzyl ester is suspended in dichloromethane and cooled in an ice bath.

-

A catalytic amount of concentrated sulfuric acid is added, followed by the slow addition of isobutylene (or tert-butyl acetate).

-

The reaction mixture is stirred at room temperature until the starting material is fully converted, as monitored by TLC.

-

The reaction is quenched with a mild base, and the organic layer is washed, dried, and concentrated to yield the crude (R)-5-Benzyl 1-tert-butyl 2-aminopentanedioate.

-

Step 3: Formation of the Hydrochloride Salt

The final step is the formation of the hydrochloride salt of the α-amino group to enhance stability and ease of handling.

-

Materials: (R)-5-Benzyl 1-tert-butyl 2-aminopentanedioate, hydrochloric acid (in a suitable solvent like diethyl ether or dioxane).

-

Procedure:

-

The crude product from Step 2 is dissolved in a minimal amount of a suitable organic solvent.

-

A solution of hydrochloric acid in diethyl ether or dioxane is added dropwise with stirring until precipitation is complete.

-

The resulting solid, this compound, is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

-

Applications in Medicinal Chemistry and Drug Discovery

The strategic placement of orthogonal protecting groups in this compound makes it a highly valuable building block in the synthesis of complex molecules, particularly in the development of novel therapeutics. Glutamic acid and its derivatives are known to play significant roles in various biological processes, and as such, are attractive scaffolds for drug design.[1]

Peptide Synthesis

In peptide synthesis, the free amino group of the title compound can be coupled with an N-protected amino acid. Subsequently, the orthogonal ester protecting groups can be selectively removed to allow for further modifications, such as the formation of cyclic peptides or the attachment of other functionalities. For instance, the tert-butyl group can be removed under acidic conditions (e.g., trifluoroacetic acid), leaving the benzyl group intact for subsequent removal by hydrogenolysis. This selective deprotection is a cornerstone of modern peptide chemistry.[2]

Synthesis of Small Molecule Therapeutics

Derivatives of D-glutamic acid are integral to the synthesis of a variety of pharmacologically active compounds. For example, they are used in the development of enzyme inhibitors, receptor antagonists, and other targeted therapies. The defined stereochemistry of this compound is often crucial for biological activity, making it a preferred starting material for the synthesis of chiral drugs.

Experimental Protocols: Orthogonal Deprotection

The key to the utility of this compound is the ability to selectively deprotect one of the two ester groups. Below are representative protocols for the selective removal of the tert-butyl and benzyl esters.

Protocol 1: Selective Removal of the Tert-butyl Ester

The tert-butyl ester is labile to acidic conditions, while the benzyl ester is stable.

-

Materials: this compound, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

-

Procedure:

-

Dissolve the protected amino acid in a solution of TFA in DCM (e.g., 20-50% v/v).

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, the solvent and excess TFA are removed under reduced pressure.

-

The resulting product, (R)-5-Benzyl 2-aminopentanedioate, can be isolated after appropriate workup.

-

Protocol 2: Selective Removal of the Benzyl Ester

The benzyl ester can be selectively removed by catalytic hydrogenolysis, conditions under which the tert-butyl ester is stable.

-

Materials: this compound, Palladium on carbon (Pd/C, 10%), Methanol, Hydrogen gas.

-

Procedure:

-

Dissolve the protected amino acid in methanol.

-

Add a catalytic amount of 10% Pd/C.

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain (R)-1-tert-butyl 2-aminopentanedioate.

-

Sources

An In-Depth Technical Guide to (R)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride

Abstract: This technical guide provides a comprehensive overview of (R)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride, a pivotal D-glutamic acid derivative utilized in advanced chemical synthesis. The strategic placement of orthogonal benzyl and tert-butyl protecting groups makes this compound an invaluable building block, particularly in the fields of peptide synthesis and drug discovery. This document details its physicochemical properties, elucidates the rationale behind its molecular design, presents a standard synthetic protocol, and explores its applications. The content is tailored for researchers, scientists, and drug development professionals, aiming to provide both foundational knowledge and actionable insights for laboratory applications.

Introduction: The Strategic Importance of Orthogonal Protection

In the precise world of complex molecule synthesis, particularly in peptide chemistry, the ability to selectively modify one functional group while others remain inert is paramount. This principle, known as orthogonal protection, allows for the stepwise and controlled assembly of intricate molecular architectures. This compound (also known as H-D-Glu(OBzl)-OtBu·HCl) is a quintessential example of this strategy applied to a non-standard amino acid.

It is a derivative of D-glutamic acid, featuring two distinct ester protecting groups on its two carboxyl functions: a benzyl (Bzl) ester on the side-chain (γ-carboxyl) and a tert-butyl (tBu) ester on the α-carboxyl group.[1] The amino group remains as a hydrochloride salt, ready for coupling reactions.[1] This specific arrangement is not arbitrary; it is a deliberate design choice that provides chemists with remarkable synthetic flexibility. The tert-butyl ester is labile to moderate acids (e.g., trifluoroacetic acid, TFA), while the benzyl ester requires more stringent conditions for cleavage, such as strong acids (e.g., HF) or catalytic hydrogenation.[2][3][] This differential reactivity is the cornerstone of its utility, enabling chemists to unmask one carboxyl group for modification while the other remains protected.

Physicochemical and Structural Properties

A thorough understanding of a reagent's physical and chemical properties is critical for its effective use. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₂₄ClNO₄ | [5][6][7] |

| Molecular Weight | 329.82 g/mol | [5][6][7][8] |

| CAS Number | 90159-60-7 (for the R-isomer); Note: 105590-97-4 is for the S-isomer. | [5] |

| Appearance | White to off-white solid | [8][9] |

| Stereochemistry | R-configuration at the α-carbon | [1] |

| InChIKey | TWBZXIOAVCJDKR-BTQNPOSSSA-N | [1] |

| Canonical SMILES | CC(C)(C)OC(=O)C(CCC(=O)OCC1=CC=CC=C1)N.Cl | [1] |

Note: The CAS number for the S-enantiomer, (S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride, is 105590-97-4.[6][7][8] It is crucial to verify the stereochemistry for specific applications.

The Rationale of Orthogonal Deprotection

The synthetic utility of this compound is best understood by examining the deprotection strategies for its two ester groups. The ability to remove these groups under different conditions allows for selective chemical transformations.

Orthogonal deprotection workflow for H-D-Glu(OBzl)-OtBu.

This workflow illustrates the two distinct pathways for deprotection:

-

Mild Acidolysis : Treatment with an acid like trifluoroacetic acid (TFA) selectively cleaves the tert-butyl ester, liberating the α-carboxyl group while leaving the benzyl ester intact.[10][11] This is a common step in Fmoc-based solid-phase peptide synthesis (SPPS) for side-chain modifications.

-

Catalytic Hydrogenation : The benzyl ester is labile to hydrogenolysis (e.g., using H₂ gas over a palladium catalyst).[] This reaction is clean and efficient, leaving the acid-sensitive tert-butyl group untouched. This allows for selective modification at the side-chain.

Application in Peptide Synthesis: A Step-by-Step Protocol

One of the primary applications of this reagent is in the synthesis of peptides containing D-glutamic acid, which can be crucial for creating peptides with enhanced stability against enzymatic degradation or for mimicking specific protein turns.

Objective: To incorporate a D-glutamic acid residue into a growing peptide chain on a solid support using Fmoc-based SPPS, followed by selective side-chain modification.

Materials:

-

Fmoc-protected amino acid resin (e.g., Fmoc-Gly-Wang resin)

-

This compound

-

Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide)

-

Fmoc deprotection solution: 20% piperidine in DMF

-

Hydrogenation catalyst: 10% Palladium on carbon (Pd/C)

-

Hydrogen source: H₂ gas balloon or Parr hydrogenator

-

Cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS (Triisopropylsilane)

Protocol:

-

Resin Preparation:

-

Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 20 minutes to remove the Fmoc group from glycine.

-

Drain and wash the resin thoroughly with DMF (5x) to yield H-Gly-Wang resin.

-

-

Coupling of H-D-Glu(OBzl)-OtBu·HCl:

-

In a separate vial, dissolve this compound (2 eq.), HBTU (1.95 eq.), and DIEA (3 eq.) in a minimal amount of DMF.

-

Pre-activate for 5 minutes. The solution should be homogenous.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 2 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a free primary amine is no longer present).

-

Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The resin now is H-D-Glu(OBzl)-OtBu-Gly-Wang.

-

-

Selective Side-Chain Deprotection (Hydrogenolysis):

-

Swell the peptide-resin in a suitable solvent like methanol or THF.

-

Add 10% Pd/C catalyst (0.1 eq. by weight relative to the peptide).

-

Purge the vessel with H₂ gas and maintain a positive pressure with an H₂ balloon.

-

Stir the slurry vigorously for 12-24 hours at room temperature.

-

Monitor the reaction by cleaving a small sample and analyzing via LC-MS to confirm the loss of the benzyl group.

-

Once complete, filter the resin to remove the catalyst and wash thoroughly with DMF and DCM. The resin is now H-D-Glu(OH)-OtBu-Gly-Wang.

-

-

Side-Chain Modification (Example: Amidation):

-

The newly freed side-chain carboxyl group can now be coupled, for example, to an amine (e.g., benzylamine) using standard HBTU/DIEA coupling conditions as described in Step 2.

-

-

Final Cleavage and Global Deprotection:

-

After completing the desired sequence, wash the final peptide-resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail (95% TFA/2.5% H₂O/2.5% TIS) to the resin.

-

Agitate for 2-3 hours at room temperature. This step cleaves the peptide from the Wang resin and removes the remaining acid-labile protecting group (the α-tert-butyl ester).[10]

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding it to cold diethyl ether.

-

Centrifuge, decant the ether, and dry the peptide pellet.

-

Purify the peptide using reverse-phase HPLC.

-

Conclusion

This compound is more than just a protected amino acid; it is a sophisticated chemical tool that embodies the principles of strategic synthesis. Its orthogonally protected carboxyl groups provide chemists with the flexibility to perform selective, high-yield modifications at either the α- or γ-position of a D-glutamic acid residue. This capability is indispensable for the construction of complex peptides, peptidomimetics, and other biologically active molecules, making it a cornerstone reagent for advanced research in medicinal chemistry and drug development.

References

-

Hymel, D., Tsuji, K., Grant, R. A., et al. (2021). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles. Organic & Biomolecular Chemistry, 19(36). Available at: [Link]

-

Hymel, D., Tsuji, K., Grant, R. A., et al. (2021). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles. PubMed Central. Available at: [Link]

-

CEM Corporation. (n.d.). Automated Orthogonal Deprotection of Glu(OAllyl) and Peptide Stapling via Lactamization. Available at: [Link]

-

Hymel, D., Tsuji, K., Grant, R. A., et al. (2021). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-l. DSpace@MIT. Available at: [Link]

-

OSTI.GOV. (2021). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles. Available at: [Link]

-

Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Available at: [Link]

-

Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Protecting Groups: Why H-Glu-OtBu is Essential for Peptide Synthesis. Available at: [Link]

-

Chemsrc. (n.d.). 3-Bromophenanthren-2-amine | CAS#:1417120-89-8. Available at: [Link]

-

Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

-

PubChem. (n.d.). (S)-5-tert-Butyl 1-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate. Available at: [Link]

-

PubChem. (n.d.). L-Glutamic acid alpha-t-butyl-delta-benzyl ester hydrochloride. Available at: [Link]

-

Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis. Available at: [Link]

-

Chemsrc. (n.d.). CAS#:1700173-31-4. Available at: [Link]

Sources

- 1. This compound (90159-60-7) for sale [vulcanchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 5. BLDpharm - Bulk Product Details [bldpharm.com]

- 6. (S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride , 95% , 105590-97-4 - CookeChem [cookechem.com]

- 7. L-Glutamic acid alpha-t-butyl-delta-benzyl ester hydrochloride | C16H24ClNO4 | CID 56777356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. peptide.com [peptide.com]

- 11. nbinno.com [nbinno.com]

Introduction: The Stereochemical Imperative of Glutamic Acid in Modern Drug Discovery

An In-depth Technical Guide to the Stereochemistry of Protected Glutamic Acid Derivatives

Glutamic acid, a non-essential amino acid, is a fundamental building block in peptide synthesis and a crucial pharmacophore in numerous active pharmaceutical ingredients (APIs). It exists as two non-superimposable mirror images, or enantiomers: L-glutamic acid and D-glutamic acid. In biological systems, this distinction is absolute. The vast majority of naturally occurring peptides and proteins are composed of L-amino acids, and receptors, enzymes, and other biological targets are exquisitely sensitive to stereochemistry. Consequently, the biological activity and toxicological profile of a glutamic acid-containing drug are intrinsically linked to its stereochemical purity.

For instance, the L-enantiomer of a drug might be a potent therapeutic agent, while the D-enantiomer could be inactive or, in the worst case, exhibit dangerous toxicity. Therefore, for researchers, scientists, and drug development professionals, the ability to control and maintain the stereochemical integrity of glutamic acid derivatives throughout a synthetic sequence is not merely an academic exercise—it is a prerequisite for safety, efficacy, and regulatory approval. This guide provides a deep, mechanistically-grounded exploration of the strategies used to protect glutamic acid and the profound impact these choices have on its stereochemistry, offering field-proven insights into maintaining chiral purity from lab to clinic.

The Architecture of Protection: A Strategic Overview

The glutamic acid molecule presents two distinct functionalities requiring protection during most synthetic manipulations: the α-amino group and the side-chain γ-carboxyl group. The choice of protecting groups for these sites is the first and most critical decision in controlling the stereochemical outcome of a reaction. An ideal protection strategy, known as an "orthogonal" scheme, allows for the selective removal of one protecting group in the presence of others, enabling precise, stepwise synthesis.

The most common protecting groups include:

-

α-Amino Group: Urethane-based groups like tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc) are industry standards.

-

γ-Carboxyl Group: Typically protected as esters, with Benzyl (Bzl) and tert-Butyl (tBu) esters being the most prevalent due to their distinct deprotection chemistries.

Caption: Strategic protection sites on L-glutamic acid.

The α-Amino Group: Guardian of the Chiral Center

The α-carbon of glutamic acid is its stereogenic center. The single greatest threat to its integrity during synthesis is racemization—the conversion of the pure L-enantiomer into a mixture of L and D forms. This process is almost exclusively mediated by the formation of a planar, achiral intermediate called a 5(4H)-oxazolone (or azlactone).[1][2][3]

Causality Behind Racemization: The Oxazolone Mechanism

-

Activation: For a peptide bond to form, the α-carboxyl group must be "activated" using a coupling reagent (e.g., DCC, HATU). This makes the carboxyl carbon highly electrophilic.

-

Intramolecular Attack: The carbonyl oxygen of the N-protecting group (or the preceding amino acid residue) attacks the activated carboxyl carbon.

-

Cyclization & Proton Loss: This forms the 5(4H)-oxazolone ring. A base present in the reaction mixture then abstracts the now highly acidic proton from the α-carbon.

-

Loss of Chirality: The resulting intermediate is a planar, aromatic-like system. The stereochemical information at the α-carbon is completely lost.

-

Reprotonation: When this planar intermediate is reprotonated (either by a proton source or during subsequent reaction), it can occur from either face of the ring, resulting in a mixture of L and D enantiomers—racemization.

The Expertise in Protector Choice: Why Urethanes Dominate

The key to preventing racemization lies in the choice of the α-amino protecting group. This is a classic example of how deep mechanistic understanding dictates experimental design.

-

Urethane-Based Groups (Boc, Cbz, Fmoc): These are the industry standard precisely because they suppress oxazolone formation.[2][4] The reason is electronic: the lone pair of electrons on the nitrogen atom is delocalized by resonance into the carbonyl of the urethane group itself. This makes the nitrogen lone pair a much weaker nucleophile, significantly disfavoring the intramolecular attack required to form the oxazolone ring. This protective effect is the cornerstone of modern peptide synthesis.[2]

-

Acyl-Type Groups (e.g., Acetyl): In contrast, simple acyl groups (like acetyl) lack this resonance stabilization. The nitrogen lone pair is readily available, making oxazolone formation and subsequent racemization a near certainty upon activation of the carboxyl group.[5] For this reason, N-acetylated amino acids are rarely used in stepwise peptide synthesis where the C-terminus needs activation.

Caption: Influence of N-protecting group on racemization pathway.

The γ-Carboxyl Group: Preventing Intramolecular Mayhem

While the α-amino group guards the chiral center, the side-chain γ-carboxyl group presents a different challenge: intramolecular side reactions. The most significant of these is the formation of pyroglutamic acid (pGlu), a five-membered lactam.[6][7]

Mechanism of Pyroglutamate Formation

This side reaction becomes a major risk when the α-amino group is deprotected while the side-chain carboxyl is activated or simply left unprotected under certain conditions.

-

Free Amino Group: The process requires a free α-amino group.

-

Intramolecular Nucleophilic Attack: The α-amino group acts as a nucleophile and attacks the electrophilic carbon of the side-chain γ-carboxyl group (or its ester).

-

Cyclization and Elimination: A tetrahedral intermediate is formed, which then collapses to form the stable, five-membered pyroglutamate ring, eliminating water (from the acid) or an alcohol (from an ester).[7][8][9]

This is not a racemization event, but it results in the irreversible loss of the starting material, dramatically reducing yield and complicating purification. The rate of pyroglutamate formation is pH-dependent, with increased rates observed at both acidic (pH 4) and basic (pH 8) conditions.[8][9]

Choosing the Right Ester: The Principle of Orthogonality

The selection of the side-chain ester is governed by the "orthogonality" principle—the ability to remove one group without affecting another.[10][11][12][13] This ensures that the γ-carboxyl remains protected while the α-amino group is manipulated, and vice-versa, thereby preventing pyroglutamate formation.

| Protecting Group | Structure | Cleavage Condition | Key Feature |

| tert-Butyl (tBu) Ester | -C(CH₃)₃ | Strong Acid (e.g., TFA) | Orthogonal to the base-labile Fmoc group. Ideal for Fmoc-based solid-phase peptide synthesis (SPPS).[10][14] |

| Benzyl (Bzl) Ester | -CH₂Ph | Catalytic Hydrogenolysis (H₂/Pd) | Orthogonal to both acid-labile Boc and base-labile Fmoc groups. Provides a third dimension of chemical selectivity. |

The most common strategy in modern synthesis is the Fmoc/tBu approach.[10][12] The Fmoc group is removed with a mild base (like piperidine) to expose the α-amino group for coupling, while the tBu ester on the side chain remains completely stable. It is only removed at the final step with strong acid (TFA), along with cleavage from the resin.

Caption: Mechanism of pyroglutamic acid side-product formation.

Analytical Validation: The Arsenal of Stereochemical Analysis

Trust in a synthetic process is not assumed; it is proven. A robust analytical workflow is a self-validating system that must be employed to confirm the stereochemical integrity of protected glutamic acid derivatives. The two primary techniques for this are chiral chromatography and NMR spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC)

This is the gold standard for quantifying enantiomeric purity (enantiomeric excess, e.e.) or diastereomeric purity (diastereomeric excess, d.e.).

-

Principle: The technique relies on a chiral stationary phase (CSP). The CSP is a solid support coated with a chiral molecule. The enantiomers of the analyte form transient, diastereomeric complexes with the CSP. These complexes have different energies and stabilities, causing one enantiomer to travel through the column faster than the other, resulting in separation.

-

Trustworthiness: A well-developed chiral HPLC method provides unambiguous, quantitative data. The appearance of a second peak corresponding to the undesired enantiomer is a clear indicator of racemization, and the peak area ratio directly calculates the e.e.

Experimental Protocol: Determining Enantiomeric Excess via Chiral HPLC

-

Column Selection: Choose a CSP suitable for N-protected amino acids. Polysaccharide-based columns (e.g., Chiralpak IA, IB) are often effective.

-

Sample Preparation: Dissolve a small amount (e.g., 1 mg) of the protected glutamic acid derivative in the mobile phase solvent to a concentration of ~1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

-

Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol, often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape. An isocratic elution (constant solvent composition) is common.

-

Instrumentation Setup:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Injection Volume: 10 µL

-

Detector: UV detector set to a wavelength where the protecting group absorbs (e.g., 220 nm for Boc, 265 nm for Fmoc).

-

-

Analysis:

-

Inject a racemic standard (a 50:50 mixture of the L- and D-isomers) to determine the retention times (t_R) of both enantiomers and confirm resolution.

-

Inject the synthesized sample.

-

Integrate the peak areas for the major (A_major) and minor (A_minor) enantiomers.

-

Calculate the enantiomeric excess: e.e. (%) = [(A_major - A_minor) / (A_major + A_minor)] * 100 .

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard ¹H NMR cannot distinguish between enantiomers, it can be adapted for chiral analysis.

-

Chiral Derivatizing Agents (CDAs): The sample is reacted with a chiral agent, such as Mosher's acid chloride, to form diastereomers. Diastereomers have distinct physical properties and, crucially, different NMR spectra. The protons near the stereocenter will appear as separate signals for each diastereomer, and the ratio of their integrations provides the d.e.

-

Chiral Shift Reagents (CSRs): These are lanthanide complexes that bind reversibly to the analyte. The chiral environment of the CSR induces different chemical shifts in the enantiomers, allowing for their resolution and quantification in the NMR spectrum.

| Analytical Method | Principle | Application | Advantage | Limitation |

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase | Precise quantification of enantiomeric excess (e.e.). | High sensitivity, direct quantification. | Requires method development; expensive columns. |

| NMR with CDAs | Conversion of enantiomers into covalent diastereomers. | Determination of diastereomeric/enantiomeric ratios. | Uses standard NMR equipment. | Requires pure derivatizing agent; potential for kinetic resolution. |

| NMR with CSRs | Reversible formation of diastereomeric complexes. | Rapid determination of enantiomeric purity. | Non-destructive; fast analysis. | Can cause significant line broadening; requires careful optimization. |

Conclusion: A Synthesis of Strategy and Precision

The stereochemical control of protected glutamic acid derivatives is a microcosm of modern organic synthesis, demanding a synthesis of strategic planning and analytical precision. The narrative is not merely about following steps but about understanding the underlying causality: urethane-based N-protecting groups are chosen for their electronic ability to suppress racemization via the oxazolone pathway. Orthogonal side-chain esters are selected to prevent intramolecular cyclization that leads to pyroglutamate. Every choice of reagent, solvent, and temperature is a calculated decision to favor the desired reaction pathway while closing the door on stereochemistry-eroding side reactions. This control is then rigorously verified through self-validating analytical systems like chiral HPLC. For the drug development professional, this mastery is non-negotiable, forming the bedrock upon which safe and effective medicines are built.

References

-

Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]

-

Biochemistry of amino acid racemization and clinical application to musculoskeletal disease. Journal of Orthopaedic Translation. [Link]

- Process for the racemization of N-acetyl-D,L-α-aminocarboxylic acids.

-

Protecting Groups in Peptide Synthesis: A Detailed Guide. Synpeptide. [Link]

-

Protecting Groups in Peptide Synthesis. Springer Nature Experiments. [Link]

-

Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. MDPI. [Link]

-

A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones. ACS Publications. [Link]

-

Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]

-

Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. PNAS. [Link]

-

Pyroglutamate formation mechanism. ResearchGate. [Link]

- A method for increasing pyro-glutamic acid formation of a protein.

-

Epimerization by oxazolone formation. ResearchGate. [Link]

-

Orthogonal and safety-catch protecting group strategies in solid-phase... ResearchGate. [Link]

-

Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Biointerface Research in Applied Chemistry. [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

-

Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. ACS Publications. [Link]

-

METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies. PubMed. [Link]

-

Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega. [Link]

-

t boc fmoc protocols in peptide synthesis. Slideshare. [Link]

- Methods for increasing pyroglutamic acid formation of proteins.

Sources

- 1. A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 5. US4602096A - Process for the racemization of N-acetyl-D,L-α-aminocarboxylic acids - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. WO2014161940A1 - A method for increasing pyro-glutamic acid formation of a protein - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biosynth.com [biosynth.com]

- 11. researchgate.net [researchgate.net]

- 12. peptide.com [peptide.com]

- 13. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]

- 14. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]

Methodological & Application

Application Notes and Protocols: Strategic Use of H-D-Glu(OBzl)-OtBu HCl for Orthogonal Protection in Advanced Peptide Synthesis

Introduction: The Imperative of Orthogonality in Modern Peptide Synthesis

In the precise world of peptide chemistry, the synthesis of complex, multi-functional peptides demands a sophisticated strategy to prevent unwanted side reactions. This is achieved through the use of protecting groups, which temporarily mask reactive functional groups on the amino acid backbone and side chains. The pinnacle of this strategy is the principle of orthogonal protection . This refers to the employment of multiple, distinct classes of protecting groups within a single molecule, where each class can be selectively removed under specific chemical conditions without affecting the others.[1][2][3] This allows for the stepwise and controlled construction of a peptide sequence and enables intricate modifications such as side-chain cyclization, branching, or the attachment of labels and payloads.[2][4]

This guide provides an in-depth exploration of an advanced orthogonal protection strategy centered on the use of H-D-Glu(OBzl)-OtBu HCl , a differentially protected D-glutamic acid derivative. We will delve into the chemical logic behind its design and provide field-proven protocols for its application in Solid-Phase Peptide Synthesis (SPPS), empowering researchers, scientists, and drug development professionals to construct complex peptide architectures with high fidelity.

The Strategic Advantage of H-D-Glu(OBzl)-OtBu HCl

Glutamic acid possesses two carboxylic acid groups: the α-carboxyl group involved in the peptide backbone and the γ-carboxyl group in its side chain. For the synthesis of linear peptides, the side-chain carboxyl group must be protected to prevent it from interfering with the formation of the primary peptide bonds.[5] However, for more advanced applications like the synthesis of branched peptides, this side-chain carboxyl group serves as a valuable attachment point.[6][7] This is where a differentially protected building block like H-D-Glu(OBzl)-OtBu HCl becomes indispensable.

This molecule features two distinct ester protecting groups, each with a unique chemical lability:

-

γ-Benzyl (OBzl) ester: This group protects the side-chain carboxyl group. It is stable to the moderately acidic conditions used to remove tert-butyl based protecting groups and the basic conditions used for Fmoc group removal.[2] The benzyl group is typically cleaved under harsher conditions, such as strong acids like liquid hydrogen fluoride (HF) or, more commonly and mildly, via catalytic hydrogenation (e.g., H₂/Pd-C).[8][9][10]

-